3-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid
Description
3-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro group and a methoxycarbonyl group attached to a phenyl ring, which is further connected to a methylbenzoic acid moiety
Properties
IUPAC Name |
3-(3-fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c1-9-13(4-3-5-14(9)15(18)19)10-6-11(16(20)21-2)8-12(17)7-10/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUAQYSPWJNRNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=CC(=C2)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691517 | |
| Record name | 3'-Fluoro-5'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261934-08-0 | |
| Record name | 3'-Fluoro-5'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: Introduction of the fluoro group to the phenyl ring using a fluorinating agent such as Selectfluor.
Esterification: Conversion of the carboxylic acid group to a methoxycarbonyl group using methanol and a catalyst like sulfuric acid.
Coupling Reaction: Formation of the final product through a coupling reaction between the fluorinated phenyl ester and 2-methylbenzoic acid using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the methoxycarbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of 3-(3-Fluoro-5-methoxycarbonylphenyl)-2-carboxybenzoic acid.
Reduction: Formation of 3-(3-Fluoro-5-hydroxymethylphenyl)-2-methylbenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluoro group can enhance binding affinity and selectivity, while the methoxycarbonyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
- 3-Fluoro-5-methoxycarbonylphenylboronic acid
- 3-Fluoro-5-methoxycarbonylphenylacetic acid
- Methyl 3-fluoro-5-methoxycarbonylbenzoate
Comparison:
- 3-Fluoro-5-methoxycarbonylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid, making it useful in Suzuki coupling reactions.
- 3-Fluoro-5-methoxycarbonylphenylacetic acid: Contains an acetic acid moiety, which can alter its reactivity and applications.
- Methyl 3-fluoro-5-methoxycarbonylbenzoate: An ester derivative that can be hydrolyzed to the corresponding acid.
The uniqueness of 3-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in various fields.
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